Ethyl 5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
This compound is a derivative of thiazolopyrimidine, which is a class of compounds that contain a thiazole ring fused with a pyrimidine ring. Thiazolopyrimidines have been studied for their potential pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolopyrimidine core, with various substituents attached to it. These include a 4-methoxyphenyl group, a methyl group, a 4-nitrobenzylidene group, and an ethyl carboxylate group. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Synthesis and Biological Studies
A series of derivatives including the specified compound were synthesized and characterized. These compounds were evaluated for their in vitro antioxidant, antibacterial, and antifungal activities. They showed potential in inhibiting hydrogen peroxide, nitric oxide radicals, and lipid peroxidation. Additionally, these compounds demonstrated antibacterial properties against gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) and gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), as well as antifungal effects against Candida albicans and Aspergillus niger (Maddila et al., 2012).
Cytotoxic Activity
Investigations into novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, which are structurally related to the specified compound, revealed that these compounds exhibit cytotoxicity against various human cancer cell lines, including colon, lung, breast, and liver cancer cells. This suggests a potential application of the specified compound in cancer research (Hassan et al., 2015).
Molecular Docking and Dynamics
Ethyl-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-5-(4-benzyloxyphenyl)-2,3-dihydro-5H-[1,3] thiazolo[3,2-a]pyrimidine-6-carboxylate, a compound closely related to the specified compound, has been extensively studied for its electronic, chemical, and drug-likeness properties. Molecular docking and dynamics simulations suggest it as a promising drug candidate for selected inhibitors, indicating similar potential for the specified compound (Smitha et al., 2021).
Anti-Inflammatory and Analgesic Properties
Research on thiazolo[3,2-a]pyrimidines, which are structurally similar to the specified compound, showed significant anti-inflammatory and antinociceptive activities. These compounds also displayed lower ulcerogenic activity and higher safety margins, indicating potential therapeutic applications of the specified compound in treating inflammation and pain (Alam et al., 2010).
Anticancer Activity
Further studies involving thiophene incorporated thioureido substituents as precursors in the synthesis of new heterocycles, including pyrimidine and thiazole moieties, demonstrated potent anticancer activity against colon HCT-116 human cancer cell lines. This highlights the potential role of the specified compound in cancer therapy (Abdel-Motaal et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-4-33-23(29)20-14(2)25-24-26(21(20)16-7-11-18(32-3)12-8-16)22(28)19(34-24)13-15-5-9-17(10-6-15)27(30)31/h5-13,21H,4H2,1-3H3/b19-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHKYCCMIRJUSC-CPNJWEJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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